1-Fluoro-4-(2-methylcyclopropyl)benzene
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Overview
Description
1-Fluoro-4-(2-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-methylcyclopropyl)benzene typically involves the following steps:
Diazotization and Fluorination: The process begins with the diazotization of aniline derivatives, followed by fluorination using hydrofluoric acid or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and fluorination processes, followed by cyclopropanation using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the compound is more reactive towards electrophiles at the ortho and para positions relative to the fluorine.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom also makes the compound susceptible to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methylcyclopropyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.
Substitution: Halogenating agents can substitute the fluorine atom with other halogens under specific conditions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Hydrocarbons and alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1-Fluoro-4-(2-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-methylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: Similar structure but with the methyl group at the ortho position.
1-Fluoro-4-methylbenzene: Similar structure but with the methyl group at the para position.
1-Fluoro-4-(1R,2R)-2-methylcyclopropylbenzene: A stereoisomer with different spatial arrangement of the cyclopropyl group.
Properties
CAS No. |
344747-79-1 |
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Molecular Formula |
C10H11F |
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-fluoro-4-(2-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3 |
InChI Key |
ANZUFFHVZZRJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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